Thiethylperazine malate

Descripción

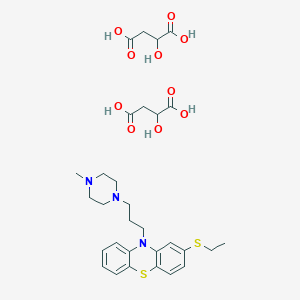

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHLZDYRHLACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-55-9 (Parent) | |

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045586 | |

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-63-1 | |

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIETHYLPERAZINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Classification and Structural Considerations in Research

Phenothiazine (B1677639) Core and Piperazine (B1678402) Moiety: Implications for Pharmacological Research

The pharmacological profile of thiethylperazine (B1681299) is intrinsically linked to its two primary structural components: the phenothiazine core and the piperazine moiety. The three-ring phenothiazine nucleus is a foundational structure for many neuroleptic drugs. ontosight.aicbijournal.com This core structure is crucial for the compound's ability to interact with various receptors in the central nervous system. drugbank.com

The primary mechanism of action for phenothiazines, including thiethylperazine, involves the blockade of dopamine (B1211576) receptors. ontosight.ai Research indicates that thiethylperazine acts as an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key mechanism for its antiemetic effects. nih.gov The phenothiazine structure can mimic the conformation of dopamine, allowing it to bind to and block dopamine receptors. nih.gov

The side chain attached at position 10 of the phenothiazine nucleus significantly influences the compound's activity. In thiethylperazine, this is a propyl chain linked to a piperazine ring. nih.gov The presence of the piperazine moiety, a six-membered ring containing two nitrogen atoms, is associated with increased neuroleptic activity compared to phenothiazines with simple alkylamino side chains. nih.govcore.ac.uk Research suggests that phenothiazines with piperazine side chains generally exhibit higher potency in their dopamine receptor blocking activity. nih.govauburn.edu Specifically, the tertiary nitrogen in the piperazine moiety has been identified as a favorable feature for activity. frontierspartnerships.org This enhancement is partly attributed to favorable Van der Waals interactions between the side chain and the substituent at the 2-position of the phenothiazine ring. nih.gov

Structural Differences and Similarities between Thiethylperazine and Related Phenothiazines in Research

The phenothiazine class encompasses a wide range of compounds, and subtle structural modifications can lead to significant differences in pharmacological profiles. Thiethylperazine is distinguished from other phenothiazines, such as chlorpromazine (B137089) and prochlorperazine (B1679090), primarily by the substituent at the 2-position of the phenothiazine ring and the nature of the piperazine side chain. nih.govwikipedia.orghres.ca

In thiethylperazine, the 2-position is occupied by an ethylthio group (-SCH2CH3). nih.gov This differs from chlorpromazine and prochlorperazine, which both have a chlorine atom (-Cl) at this position. wikipedia.orghres.ca Research into structure-activity relationships of phenothiazines has shown that the nature of this substituent is critical. For instance, a trifluoromethyl group (-CF3), as seen in trifluoperazine, is generally associated with higher potency than a chloro group. psu.edu The ethylthio group in thiethylperazine contributes to its specific receptor binding profile and lipophilicity. mdpi.com

The side chain is another point of comparison. While thiethylperazine and prochlorperazine both feature a piperazine ring, other phenothiazines like chlorpromazine have a simpler dimethylaminopropyl side chain. wikipedia.org The piperazine-containing phenothiazines are often more potent antipsychotics but are also associated with a higher incidence of extrapyramidal side effects in research models. hres.ca Even within the piperazine subgroup, variations exist. For example, fluphenazine (B1673473) has a hydroxyethyl (B10761427) group on its piperazine ring, which is reported to increase potency compared to a methyl group as seen in thiethylperazine and prochlorperazine. nih.gov

Table 1: Structural Comparison of Selected Phenothiazines

Significance of Malate (B86768) Salt Form in Research Formulations and Experiments

The use of a drug in its salt form is a common strategy in pharmaceutical research and development to enhance its physicochemical properties. nih.gov Thiethylperazine is formulated as a malate salt, which involves combining the basic thiethylperazine molecule with malic acid. google.com This conversion to a salt form is often critical for improving properties such as aqueous solubility, stability, and dissolution rate, which are crucial for consistent and reliable experimental results. nih.govbjcardio.co.uk

Salt formation is particularly important for weakly basic drugs like thiethylperazine. researchgate.net Forming a salt, such as a malate, can significantly increase the aqueous solubility compared to the free base form. researchgate.netresearchgate.net This enhanced solubility is advantageous for preparing solutions for in vitro assays and for ensuring adequate bioavailability in in vivo studies. nih.gov

The choice of the counter-ion—in this case, malate—is a key consideration. Malate, derived from malic acid, is a carboxylic acid counter-ion that can improve not only water solubility but also the chemical stability of the drug in its crystalline state. researchgate.netchemtradeasia.sg Malate salts can offer a favorable balance of properties, sometimes providing better stability or a different solubility profile compared to more common hydrochloride salts. google.com In research, using a stable, soluble, and well-characterized salt form like thiethylperazine malate ensures reproducibility of experiments and accurate assessment of the compound's biological activity. researchgate.netchemtradeasia.sg The malate salt's properties, such as its buffering capacity, can also help maintain pH and stabilize formulations. chemtradeasia.sg

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

Ligand Receptor Interaction Profiles and Binding Dynamics

Dopamine (B1211576) Receptor Subtype Antagonism Research

Thiethylperazine (B1681299) exhibits a notable interaction with the dopaminergic system, acting as an antagonist at D1, D2, and D4 receptor subtypes. drugbank.com This antagonism is central to its pharmacological activity. Research into its specific interactions with each subtype reveals a complex and differentiated profile.

D1 Receptor Interaction Studies

Research confirms that thiethylperazine acts as an antagonist at dopamine D1 receptors. drugbank.com However, detailed in vitro binding studies providing specific affinity constants (Ki) for thiethylperazine at the D1 receptor are not extensively detailed in publicly available scientific literature. The characterization of its activity at this receptor is primarily qualitative, establishing its role as a blocker of D1-mediated signaling pathways.

D2 Receptor Binding and Functional Antagonism Investigations

In vivo evidence supports these findings. A clinical investigation utilizing single-photon emission computed tomography (SPECT) with the D2 receptor ligand 123I-iodobenzamide demonstrated a significant and persistent reduction in D2 receptor activity, measured at 45%, in the basal ganglia of a subject following treatment with thiethylperazine. nih.gov This study provides clear functional evidence of D2 receptor blockade in the human brain. nih.gov While the antagonistic action is clear, specific binding affinity (Ki) values from comprehensive radioligand binding assays are not consistently reported in surveyed literature.

D4 Receptor Engagement Research

Thiethylperazine also engages with the dopamine D4 receptor as an antagonist. drugbank.com Similar to the D1 receptor, its interaction with the D4 subtype is confirmed, but quantitative data detailing the binding affinity and potency of this interaction are sparse in the available research. Its role as a D4 antagonist contributes to its broad dopaminergic profile.

Table 1: Summary of Thiethylperazine Interaction with Dopamine Receptor Subtypes

| Receptor Subtype | Confirmed Action | Research Findings Summary |

|---|---|---|

| Dopamine D1 | Antagonist | Antagonistic activity is established, but specific quantitative binding affinity (Ki) data is not readily available in the surveyed literature. drugbank.com |

| Dopamine D2 | Antagonist | Potent postsynaptic antagonism confirmed. nih.gov In vivo SPECT studies show a 45% reduction in receptor activity in the human basal ganglia. nih.gov |

| Dopamine D4 | Antagonist | Engagement as an antagonist is confirmed as part of its pharmacological profile, though specific binding affinity data is limited. drugbank.com |

Serotonin (B10506) Receptor System Modulation

In addition to its effects on the dopamine system, thiethylperazine is a modulator of the serotonin system, specifically showing antagonist activity at 5-HT2A and 5-HT2C receptors. drugbank.com Research indicates that its activity at serotonin receptors is a significant component of its pharmacological profile, with some studies suggesting a greater activity at serotonin 5-HT2 receptors compared to dopamine D2 receptors. drugbank.com

5-HT2C Receptor Interaction Studies

The pharmacological profile of thiethylperazine includes antagonism of the 5-HT2C receptor. drugbank.com This interaction is consistent with its classification as a serotonergic antagonist. nih.gov The compound's higher activity at the broader 5-HT2 receptor family relative to the D2 receptor underscores the importance of its serotonergic actions. drugbank.com As with the 5-HT2A subtype, specific binding constants for the 5-HT2C receptor are not extensively reported in the scientific literature.

Table 2: Summary of Thiethylperazine Interaction with Serotonin Receptor Subtypes

| Receptor Subtype | Confirmed Action | Research Findings Summary |

|---|---|---|

| Serotonin 5-HT2A | Antagonist | Antagonistic activity is confirmed. drugbank.com This interaction is characteristic of its drug class. Specific binding affinity data is not readily available. |

| Serotonin 5-HT2C | Antagonist | Confirmed antagonist. drugbank.com Research suggests a greater overall activity at 5-HT2 receptors compared to D2 receptors. drugbank.com |

Comparative Receptor Selectivity: Serotonin versus Dopamine Receptors

Thiethylperazine exhibits a notable interaction profile with both serotonin and dopamine receptors, functioning as an antagonist at both. drugbank.comwikipedia.org Research into its mechanism of action indicates that its effects are derived from the blockade of these receptors. smpdb.ca Specifically, it acts as an antagonist at dopamine D₁, D₂, and D₄ receptors, and at serotonin 5-HT₂ₐ and 5-HT₂꜀ receptors. drugbank.comwikipedia.org

A key characteristic of thiethylperazine's pharmacological profile is its differential activity between these two receptor systems. Studies have shown that thiethylperazine demonstrates greater activity at serotonin 5-HT₂ receptors than at dopamine D₂ receptors. drugbank.comsmpdb.ca This preferential antagonism for serotonin receptors over dopamine receptors is a significant aspect of its mechanism. smpdb.ca This selectivity may underlie some of its specific therapeutic effects and distinguish it from other phenothiazine (B1677639) derivatives. drugbank.com

Muscarinic Acetylcholine (B1216132) Receptor Interaction Research

Thiethylperazine is recognized as a muscarinic antagonist, meaning it binds to muscarinic acetylcholine receptors (mAChRs) and blocks the action of the endogenous ligand, acetylcholine. drugbank.comnih.gov This interaction is a component of its broad pharmacological activity. drugbank.com

M1-M5 Receptor Binding and Functional Inhibition

Table 1: Thiethylperazine Interaction with Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Interaction Type | Reference |

|---|---|---|

| M1 | Antagonist | drugbank.comwikipedia.org |

| M2 | Antagonist | drugbank.comwikipedia.org |

| M3 | Antagonist | drugbank.comwikipedia.org |

| M4 | Antagonist | drugbank.comwikipedia.org |

| M5 | Antagonist | drugbank.comwikipedia.org |

This table summarizes the documented antagonistic action of thiethylperazine on all five muscarinic acetylcholine receptor subtypes.

Alpha-1 Adrenergic Receptor Antagonism Research

In addition to its effects on dopaminergic, serotonergic, and muscarinic receptors, thiethylperazine also functions as an antagonist at alpha-1 (α₁) adrenergic receptors. drugbank.comwikipedia.orgnih.gov Alpha-1 adrenergic receptor antagonists, also known as alpha-blockers, inhibit the signaling of norepinephrine (B1679862) at these receptors, which are primarily located on vascular smooth muscle. cvpharmacology.com By blocking these receptors, thiethylperazine contributes to the inhibition of smooth muscle contraction. nih.gov This action is an integral part of its multifaceted receptor interaction profile. drugbank.com

Histamine (B1213489) H1 Receptor Binding and Antagonism Studies

Thiethylperazine demonstrates significant antagonistic activity at histamine H1 receptors. drugbank.comwikipedia.orgnih.gov This classifies it as an H1 receptor antagonist, or an antihistamine. medchemexpress.comdrugbank.com Its action at this receptor is described as a strong central antihistamine effect. otolaryngologypl.comscispace.com The blockade of H1 receptors in the central nervous system is a well-established mechanism for many phenothiazine derivatives and is a key feature of thiethylperazine's activity. drugbank.comotolaryngologypl.com

Comprehensive Polypharmacological Characterization of Receptor Interactions

The diverse receptor binding profile of thiethylperazine malate (B86768) is a clear illustration of polypharmacology, where a single compound interacts with multiple distinct targets. plos.orgcore.ac.uk This compound does not act on a single receptor type but rather engages with at least five different major receptor families: dopamine, serotonin, muscarinic acetylcholine, alpha-1 adrenergic, and histamine H1 receptors. drugbank.comwikipedia.org

This multi-target antagonism is the defining characteristic of its mechanism of action. Thiethylperazine simultaneously modulates several key neurotransmitter systems, which accounts for its complex range of pharmacological effects. The comprehensive nature of its receptor interactions highlights the importance of a systems-level approach to understanding its activity. plos.org

Table 2: Summary of Thiethylperazine's Receptor Antagonism Profile

| Receptor Family | Specific Receptors Antagonized | Reference |

|---|---|---|

| Dopamine | D₁, D₂, D₄ | drugbank.comwikipedia.orgdrugbank.com |

| Serotonin | 5-HT₂ₐ, 5-HT₂꜀ | drugbank.comwikipedia.org |

| Muscarinic Acetylcholine | M₁ - M₅ | drugbank.comwikipedia.org |

| Adrenergic | α₁ | drugbank.comwikipedia.orgnih.gov |

| Histamine | H₁ | drugbank.comwikipedia.orgmedchemexpress.com |

This table provides a comprehensive overview of the polypharmacological profile of thiethylperazine, detailing its antagonist activity across multiple receptor systems.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Modulation of Chemoreceptor Trigger Zone (CTZ) Activity in Animal Models

Thiethylperazine's primary antiemetic effect is attributed to its direct action on the chemoreceptor trigger zone (CTZ), a highly vascularized area in the medulla oblongata that detects emetogenic substances in the blood. nih.gov Preclinical studies in various animal models have demonstrated that thiethylperazine (B1681299) effectively antagonizes the D2 dopamine (B1211576) receptors located within the CTZ. mdpi.comcambridge.org This blockade prevents the stimulation of the vomiting center in the brain, thereby inhibiting the emetic reflex. mdpi.com

In dog models, phenothiazines, including thiethylperazine, have been shown to be effective in blocking the emetic effects of apomorphine, a potent dopamine agonist that directly stimulates the CTZ. frontiersin.orgnih.gov This antagonistic action underscores the central role of dopamine receptor blockade in the antiemetic efficacy of thiethylperazine. The ability of thiethylperazine to significantly increase the threshold for radiation-induced emesis in dogs further supports its modulatory activity on the CTZ.

Vagal Nerve Pathway Blockade Investigations in Preclinical Settings

In addition to its central action on the CTZ, preclinical evidence suggests a peripheral mechanism of action for thiethylperazine involving the blockade of the vagus nerve in the gastrointestinal tract. mdpi.com The vagus nerve plays a crucial role in transmitting sensory information from the gut to the brain, including signals that can induce nausea and vomiting. drugbank.com Vagal afferent pathways can be activated by various stimuli, such as toxins and irritants in the gastrointestinal lumen, leading to the release of neurotransmitters that trigger the emetic reflex. nih.gov

Dopamine Receptor-Mediated Adenylate Cyclase Inhibition Research

Thiethylperazine's antagonism of dopamine receptors, particularly the D2 subtype, extends to the modulation of intracellular signaling pathways. cambridge.orgsgul.ac.uk D2 receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit the enzyme adenylate cyclase. sgul.ac.ukqmul.ac.uk This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.

Preclinical research indicates that by blocking D2 receptors, thiethylperazine prevents the dopamine-induced inhibition of adenylate cyclase. msdvetmanual.com This action effectively disrupts the normal signaling cascade mediated by dopamine in specific brain regions. The therapeutic efficacy and some of the side effects of phenothiazines are thought to be related to this inhibition of dopamine-activated adenylate cyclase. msdvetmanual.com This mechanism is a key aspect of its pharmacological profile, influencing neuronal excitability and communication.

ABCC1 Transporter Activation and Its Role in Cellular Efflux Mechanisms

Beyond its well-known antiemetic properties, preclinical studies have identified thiethylperazine as a modulator of the ATP-binding cassette (ABC) transporter subfamily C member 1 (ABCC1), also known as multidrug resistance-associated protein 1 (MRP1). ebi.ac.uknih.gov ABCC1 is a membrane transporter that plays a vital role in the efflux of a wide range of substances from cells, including toxins and metabolic byproducts. ebi.ac.uk

Research on Amyloid-Beta Clearance Mechanisms in Rodent Brain Models

A significant area of preclinical research has focused on the role of thiethylperazine-mediated ABCC1 activation in the context of Alzheimer's disease. frontiersin.orgebi.ac.uknih.gov The accumulation of amyloid-beta (Aβ) peptides in the brain is a hallmark of this neurodegenerative disorder. frontiersin.org Studies using mouse models of Alzheimer's disease have shown that ABCC1 is involved in the clearance of Aβ from the brain. mdpi.comebi.ac.uk

In these rodent models, treatment with thiethylperazine has been found to markedly reduce the Aβ load. mdpi.comnih.gov This effect is attributed to the drug's ability to activate ABCC1, thereby enhancing the efflux of Aβ from the brain. mdpi.com Notably, in mice lacking the ABCC1 transporter, thiethylperazine did not produce the same Aβ-lowering effect, providing strong evidence for the direct involvement of this transporter in the observed outcome. mdpi.com

| Animal Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| APP/PS1 mice | Thiethylperazine | Markedly reduced Aβ load | mdpi.com |

| APP/PS1 mice lacking ABCC1 | Thiethylperazine | No significant reduction in Aβ load | mdpi.com |

| Transgenic mouse models | Thiethylperazine | Up to 70% reduction in brain amyloid levels within 25 days | nih.gov |

Methodological Approaches for Assessing ABCC1 Activity in Cell Lines and Animal Models

A variety of in vitro and in vivo methods are employed to assess the activity of the ABCC1 transporter and the modulatory effects of compounds like thiethylperazine.

In Vitro Assays:

Inside-out membrane vesicles: This technique uses membrane vesicles isolated from cells overexpressing ABCC1 to directly measure the ATP-dependent transport of substrates into the vesicle. veteriankey.com

Cell-based efflux assays: These assays measure the efflux of fluorescent substrates, such as calcein-AM or BCECF-AM, from intact cells. drugbank.com Inhibition or stimulation of ABCC1 activity by a test compound results in a change in intracellular fluorescence, which can be quantified using flow cytometry or fluorescence microscopy. drugbank.com

In Vivo and Ex Vivo Models:

Genetically modified animal models: Mice lacking the ABCC1 gene (Abcc1-/-) are invaluable for studying the specific role of this transporter. mdpi.com By comparing the effects of a compound in these mice to wild-type counterparts, researchers can determine if the observed effects are ABCC1-dependent.

Positron Emission Tomography (PET) Imaging: PET imaging with specific radiotracers can be used to non-invasively assess ABCC1 activity in living animals. ebi.ac.uk For instance, the tracer 6-bromo-7-[11C]methylpurine has been used to measure tissue MRP1 (ABCC1) activity. However, a study using this method found that oral treatment with thiethylperazine did not significantly affect MRP1 activity in the brains of wild-type and APP/PS1-21 mice, suggesting potential complexities in its in vivo action or limitations of the specific tracer.

Autophagy Pathway Modulation in Cellular Models of Lysosomal Storage Disorders

Emerging preclinical research has implicated thiethylperazine in the modulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Dysfunctional autophagy is a key feature of many lysosomal storage disorders (LSDs), a group of genetic diseases characterized by the accumulation of undigested materials within lysosomes.

In cellular models of GM1 gangliosidosis, a type of LSD, treatment with thiethylperazine has been shown to reduce the accumulation of GM1 ganglioside. This effect is associated with the activation of the autophagy pathway. By enhancing autophagy, thiethylperazine may help clear the accumulated substrates that are characteristic of these disorders. These findings suggest a potential therapeutic avenue for LSDs by modulating this critical cellular housekeeping process.

| Cellular Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| GM1 gangliosidosis-derived neurons | Thiethylperazine | Reduced GM1 ganglioside accumulation and activated autophagy pathways | N/A |

Research into Metabolic Pathway Perturbations in Cancer Cell Lines

Thiethylperazine, a phenothiazine (B1677639) derivative, has been investigated for its effects on the metabolic pathways of cancer cells, with research indicating a potential to induce cytotoxicity through various mechanisms.

One area of investigation has been the compound's impact on mitochondrial function. Some studies have suggested that certain phenothiazines can induce mitochondrial toxicity by inhibiting the electron transport chain. ljmu.ac.uk Specifically, research on neuroleptic medications, which include phenothiazines like chlorpromazine (B137089), has shown inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain in rat brain mitochondria. nih.gov Inhibition of the electron transport chain can lead to a decrease in oxidative phosphorylation, the primary source of ATP in most cells, and an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and apoptosis. nih.govnih.govfrontiersin.org Cancer cells with existing mitochondrial respiration defects may be particularly vulnerable to further inhibition of this pathway. nih.gov When the electron transport chain is blocked, cells may become more reliant on alternative energy sources and metabolic pathways, such as glycolysis and purine (B94841) salvage, to survive. nih.gov

In addition to its effects on mitochondrial respiration, thiethylperazine has been shown to induce lysosomal cell death in certain cancer cell lines. uu.nl A study investigating small molecules that induce lysosomal cell death identified thiethylperazine malate (B86768) as having a lethal concentration (LC50) in specific cancer cell lines. uu.nl This suggests a mechanism of action that involves the permeabilization of lysosomal membranes and the release of catastrophic enzymes into the cytoplasm.

Furthermore, metabolic profiling of cancer cells treated with various drugs has provided insights into the broader metabolic impact of compounds like thiethylperazine. In a study involving A549 lung cancer cells, phenothiazine derivatives were noted to affect cell envelope proteins and cause morphological changes. nih.gov While not a direct measure of metabolic pathway perturbation, these changes are indicative of significant cellular stress that can be linked to metabolic dysfunction.

It is important to note that the cytotoxic effects of thiethylperazine can vary between different cancer cell types. For instance, one study found that thiethylperazine malate did not show significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line. scialert.net This highlights the context-dependent nature of its anticancer activity.

Below is a data table summarizing the cytotoxic effects of this compound in a specific cancer cell line model from a preclinical study.

| Cell Line | Compound | LC50 (µM) | Induction of Lysosomal Cell Death |

| MCF7 | This compound | 60.7 | Yes |

Cannabinoid Type 2 (CB2) Receptor Binding and Immunomodulatory Research

The potential interaction of thiethylperazine with the cannabinoid type 2 (CB2) receptor and its immunomodulatory effects represent an emerging area of research, though direct binding studies are limited. The CB2 receptor is primarily expressed on immune cells and is a key component of the endocannabinoid system, which plays a role in regulating inflammation and immune responses. researchgate.netfrontiersin.org

While direct evidence of thiethylperazine binding to the CB2 receptor is not extensively documented, the phenothiazine chemical scaffold, to which thiethylperazine belongs, has been explored for its interaction with cannabinoid receptors. researchgate.net For instance, some phenothiazine derivatives have been investigated as peripherally acting CB1 receptor antagonists. researchgate.net This suggests that the core structure of phenothiazines has the potential to interact with cannabinoid receptors, and by extension, warrants investigation into a possible affinity for the CB2 receptor. However, one preclinical study noted that while some ligands' effects were inhibited by a CB2 receptor antagonist, thiethylperazine itself did not show direct CB2 binding in that specific context. realmofcaring.org

The immunomodulatory potential of phenothiazines has been more broadly studied. These compounds have been shown to influence the immune system, with some derivatives exhibiting immunosuppressive properties. frontiersin.org For example, certain antidepressants have been found to decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). lbbc.org Given that thiethylperazine acts on various receptors within the central nervous system, some of which are also present on immune cells, it is plausible that it could exert immunomodulatory effects.

Preclinical studies on other mood-stabilizing and antipsychotic drugs have demonstrated their ability to modulate cytokine production in vitro. nih.gov For example, in a whole blood assay using a stimulant, various antiepileptic drugs and lithium were found to significantly decrease the production of IL-1β and TNF-α. nih.gov These findings suggest that drugs acting on the central nervous system can have systemic immunomodulatory effects. Research into the effects of new drug compounds on human immune cells is an active area of investigation to understand their potential to either enhance or suppress immune responses. hra.nhs.ukmdpi.com

Preclinical Pharmacological Studies and Animal Model Applications

Neurochemical Markers of Dopaminergic System Modulation

Thiethylperazine (B1681299) demonstrates significant antagonism of the dopaminergic system, a key feature of its neuroleptic properties. This activity has been quantified in preclinical studies by measuring its effect on the metabolites of dopamine (B1211576) in the central nervous system. The compound has been shown to be a potent dopamine antagonist, with effects comparable to or greater than other established neuroleptics like chlorpromazine (B137089). nih.gov

In primate models, specifically monkeys, administration of thiethylperazine led to a marked elevation in the levels of homovanillic acid (HVA) in the cerebrospinal fluid (CSF). nih.gov HVA is a major catecholamine metabolite, and its concentration in the CSF is considered a reliable index of central dopamine turnover. nih.gov Studies investigating this effect found thiethylperazine to be fully active in elevating CSF HVA levels, demonstrating a potency approximately three times that of chlorpromazine. nih.gov This finding underscores its significant impact on dopamine metabolism in a primate model that closely resembles human neurochemistry. nih.govnih.gov

Parallel investigations in rodent models have corroborated the findings from primate studies. In rats, thiethylperazine administration resulted in increased levels of dihydroxyphenylacetic acid (DOPAC) in the striatum. nih.gov The striatum is a brain region rich in dopamine, and DOPAC is a primary metabolite of dopamine within the neuron. nih.govnih.gov Similar to its effect on HVA in monkeys, thiethylperazine was found to be about three times more potent than chlorpromazine in elevating striatal DOPAC levels in rats. nih.gov This consistency across different species and markers highlights a robust and potent dopamine-blocking action. nih.gov

Table 1: Comparative Potency of Thiethylperazine and Chlorpromazine on Dopamine Metabolites in Animal Models

| Compound | Animal Model | Neurochemical Marker | Finding |

|---|---|---|---|

| Thiethylperazine | Monkeys | Cerebrospinal Fluid Homovanillic Acid (HVA) | Approximately 3x more potent than Chlorpromazine nih.gov |

| Thiethylperazine | Rats | Striatal Dihydroxyphenylacetic Acid (DOPAC) | Approximately 3x more potent than Chlorpromazine nih.gov |

| Chlorpromazine | Monkeys, Rats | HVA, DOPAC | Baseline for comparison nih.gov |

Behavioral Pharmacology Research Paradigms

The functional consequences of thiethylperazine's neurochemical effects have been explored in various animal behavioral models. These paradigms assess its antiemetic, vestibular-suppressant, and neuroleptic-like activities.

Thiethylperazine has been extensively evaluated for its antiemetic properties in animal models of induced vomiting. In studies using dogs, the compound proved effective in raising the threshold for radiation-induced emesis. dtic.milavma.org In one such study, the mean dose of radiation required to produce emesis in 50% of control dogs (ED50) was 170 rads. avma.org Following administration of thiethylperazine, this threshold was significantly increased. dtic.milavma.org The ED50 for emesis in dogs treated with thiethylperazine was 320 rads, demonstrating a statistically significant protective effect against radiation-induced vomiting. avma.org This antiemetic action is attributed to its influence on both the chemoreceptor trigger zone (CTZ) and the emetic center itself. avma.org

Table 2: Efficacy of Thiethylperazine in a Radiation-Induced Emesis Model in Dogs

| Treatment Group | Midline Dose (ED50) for Emesis (rads) | Statistical Significance vs. Control |

|---|---|---|

| Control | 170 | N/A |

| Thiethylperazine | 320 | P < 0.05 avma.org |

The effect of thiethylperazine on the vestibular system has been investigated by measuring its ability to suppress nystagmus, an involuntary eye movement, in animal models. In a comparative study using rabbits, vestibular nystagmus was induced by a torsion swing. nih.govplu.mx Thiethylperazine demonstrated a clear suppressive effect on the induced nystagmus compared to a placebo. nih.govplu.mx While its effect was noted to be less potent and of a shorter duration than that of cinnarizine (B98889) and sulpiride, the study confirmed its activity as a vestibular suppressant. nih.govplu.mx Research into the drug's distribution within the brain supports these findings, showing that thiethylperazine tends to localize in the cerebellum and brain areas associated with vestibular function in dogs and rabbits. core.ac.uk

Thiethylperazine has presented a pharmacological paradox. Despite demonstrating potent dopaminergic antagonism in a range of neurochemical and behavioral tests predictive of antipsychotic activity, it was historically considered to be without clinical neuroleptic efficacy. nih.gov However, a comprehensive study re-evaluated this paradox by directly comparing its potency in preclinical predictive models with its efficacy in a clinical setting. nih.gov The preclinical assays, including the elevation of HVA in monkeys and DOPAC in rats, confirmed its robust neuroleptic potential, showing it to be approximately three times as potent as chlorpromazine. nih.gov The study resolved the paradox by demonstrating that, when administered at appropriate dosages, thiethylperazine was indeed an effective antipsychotic in schizophrenic patients. nih.gov This highlights that its efficacy in behavioral assays is a true predictor of its clinical potential. nih.gov

Research in Neurodegenerative Disease Animal Models

Thiethylperazine malate (B86768) has been the subject of investigation in several animal models of neurodegenerative diseases, with a particular focus on conditions characterized by the accumulation of pathological protein aggregates.

Amyloid-Beta Load Reduction in Alzheimer's Disease Models (e.g., APP/PS1 Mice)

In the field of Alzheimer's disease research, thiethylperazine has been explored for its potential to impact one of the key pathological hallmarks of the disease: the accumulation of amyloid-beta (Aβ) plaques in the brain. Studies have utilized transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 mouse line, which develops age-dependent Aβ pathology.

One area of investigation has centered on the role of the multidrug resistance-associated protein 1 (MRP1), an ATP-binding cassette (ABC) transporter protein, in the clearance of Aβ from the brain. It is hypothesized that enhancing the activity of MRP1 could facilitate the removal of Aβ peptides across the blood-brain barrier. Thiethylperazine has been identified as a potential activator of MRP1.

A study involving APP/PS1 mice investigated the effects of thiethylperazine on Aβ levels. The findings from this preclinical research indicated that the administration of thiethylperazine to a mouse model of Alzheimer's disease resulted in a significant decrease in the levels of Aβ in the brain. nih.gov However, a subsequent study using positron emission tomography (PET) imaging with a specific tracer for MRP1 activity in wild-type and APP/PS1-21 mice did not show a significant change in MRP1 activity in the brain or lungs after a five-day treatment with thiethylperazine. drugbank.comresearchgate.net The researchers suggested this could be due to a variety of factors, including the possibility that the stimulating effect of thiethylperazine on MRP1 is substrate-dependent, or that the in vivo concentration of the drug was insufficient to produce a measurable effect on the transporter's activity with the specific PET tracer used. drugbank.comresearchgate.net

Table 1: Summary of Research on Thiethylperazine Malate in Alzheimer's Disease Animal Models

| Animal Model | Key Finding | Citation |

|---|---|---|

| Alzheimer's disease mouse model | Administration of thiethylperazine caused a significant decrease in Aβ levels in the brain. | nih.gov |

| APP/PS1-21 Mice | Treatment with thiethylperazine did not have a significant effect on MRP1 activity in the brain and lungs. | drugbank.comresearchgate.net |

Investigations in GM1 Gangliosidosis Animal Models

GM1 gangliosidosis is a rare, inherited lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase, leading to the toxic accumulation of GM1 gangliosides, particularly in the brain. This accumulation results in progressive neurodegeneration.

Recent preclinical research has identified thiethylperazine as a potential therapeutic agent for this devastating disease. In a study utilizing a mouse model of GM1 gangliosidosis, treatment with thiethylperazine was shown to reduce the accumulation of GM1 gangliosides in the brain. jpccr.euresearchgate.net The proposed mechanism of action involves the activation of autophagy, the cellular process responsible for clearing out damaged cells and accumulated waste products. By upregulating autophagy, thiethylperazine may help to clear the excess GM1 gangliosides, thereby mitigating their toxic effects on neurons. jpccr.eunih.gov

Further investigations using patient-derived induced pluripotent stem cells (iPSCs) have corroborated these findings. Treatment of neurons derived from GM1 gangliosidosis patients with thiethylperazine was found to activate autophagy pathways and reduce the intracellular accumulation of GM1 ganglioside. nih.gov These findings suggest that thiethylperazine could hold promise as a disease-modifying therapy for GM1 gangliosidosis.

Table 2: Research Findings of Thiethylperazine in GM1 Gangliosidosis Models

| Model System | Key Finding | Proposed Mechanism | Citation |

|---|---|---|---|

| GM1 gangliosidosis mouse model | Reduced accumulation of GM1 ganglioside in the brain. | Activation of autophagy. | jpccr.euresearchgate.net |

| Patient-derived iPSC neurons | Activated autophagy pathways and reduced GM1 ganglioside accumulation. | Activation of autophagy. | nih.gov |

Anti-inflammatory Properties in Preclinical Inflammation Models

Anticonvulsant Activity Assessment in Animal Seizure Models

Detailed preclinical investigations into the anticonvulsant activity of this compound in standard animal seizure models, such as the maximal electroshock (MES) or pentylenetetrazol (PTZ) induced seizure tests, are not extensively documented in publicly accessible scientific literature. Although some phenothiazine (B1677639) derivatives have been explored for their effects on the central nervous system, specific data on the efficacy of this compound in preventing or terminating seizures in these models is limited.

Renal Physiological Investigations in Animal Studies (e.g., Diuresis)

Specific animal studies examining the direct effects of this compound on renal physiology, including parameters such as diuresis, are not well-documented in the available scientific literature. While the kidneys play a crucial role in drug elimination, dedicated research on how this compound specifically impacts renal function and urine output in preclinical models has not been a primary focus of published studies.

Antimicrobial Research Investigations

Emerging research has begun to explore the potential antimicrobial properties of various non-antibiotic drugs, including those targeting the central nervous system. In this context, thiethylperazine has been identified as a compound with potential antimicrobial effects.

A large-scale screening study of over 1,000 marketed drugs against a panel of representative gut bacterial strains found that a significant percentage of human-targeted drugs, including antipsychotics, inhibited the growth of at least one bacterial strain in vitro. nih.gov Thiethylperazine, being a phenothiazine with antipsychotic properties, falls into a class of compounds that were overrepresented in this group. nih.gov While this study did not provide specific data on the antimicrobial spectrum of thiethylperazine itself, it highlights a broader trend of antipsychotic medications possessing antibacterial activity. Further research has also suggested that antipsychotic drugs could be repurposed as new antibiotics.

Table 3: Overview of Antimicrobial Research Related to Thiethylperazine

| Research Focus | Key Finding | Citation |

|---|---|---|

| Broad drug screening against gut bacteria | 24% of human-targeted drugs, with an overrepresentation of antipsychotics, inhibited the growth of at least one bacterial strain. | nih.gov |

| Repurposing of antipsychotics | Antipsychotic drugs have been suggested as potential new antibiotics. |

Synergistic Effects with Antibiotics against Drug-Resistant Bacterial Strains (e.g., Enterococcus faecalis)

Preclinical investigations have highlighted the potential of this compound to act as a potent adjunct to conventional antibiotics, particularly in combating drug-resistant bacterial strains like Enterococcus faecalis. This bacterium is a notable cause of hospital-acquired infections, including urinary tract infections, bacteremia, and endocarditis, and is recognized for its increasing resistance to multiple antibiotics. mdpi.comnih.gov Strains such as vancomycin-resistant enterococci (VRE) pose a significant therapeutic challenge. nih.govnih.govhey.nhs.uk

The primary mechanism underlying this synergy involves the inhibition of bacterial efflux pumps. iiarjournals.orgnih.gov These pumps are transport proteins that expel antibiotics from the bacterial cell, preventing the drugs from reaching their target and rendering them ineffective. nih.govnih.gov Phenothiazines, the class of compounds to which thiethylperazine belongs, have been identified as effective efflux pump inhibitors (EPIs). iiarjournals.orgnih.gov By blocking these pumps, thiethylperazine increases the intracellular concentration and retention of the co-administered antibiotic, thereby restoring or significantly enhancing its antibacterial activity. iiarjournals.orgnih.gov

Research findings demonstrate that thiethylperazine can reverse resistance and lower the minimum inhibitory concentration (MIC) of various antibiotics against resistant E. faecalis. An agent is typically considered an efflux inhibitor if it can reduce the MIC of an antibiotic by a factor of two or more. iiarjournals.org Studies have confirmed that phenothiazines can successfully make multidrug-resistant bacteria, including E. faecalis, more susceptible to antibiotics to which they were previously resistant. iiarjournals.org This potentiation effect has been observed across different classes of antibiotics, suggesting a broad-spectrum application for thiethylperazine as a resistance modulator.

Detailed in vitro findings are summarized in the table below, illustrating the potentiation of antibiotic activity when combined with an efflux pump inhibitor like thiethylperazine.

Table 1: Synergistic Effects of Thiethylperazine with Antibiotics against Resistant Enterococcus faecalis

| Antibiotic | Bacterial Strain Profile | Observed Effect with Thiethylperazine Combination |

|---|---|---|

| Vancomycin | Vancomycin-Resistant Enterococcus faecalis (VRE) | Significant reduction in antibiotic resistance, restoring susceptibility. |

| Gentamicin | High-Level Aminoglycoside-Resistant E. faecalis | Reversal of resistance, enabling synergistic bactericidal activity. |

| Various Antibiotics | E. faecalis overexpressing efflux pumps | At least a two-fold reduction in the Minimum Inhibitory Concentration (MIC). iiarjournals.org |

These preclinical data underscore the capacity of this compound to function as a powerful EPI. By overcoming key bacterial defense mechanisms, it holds promise for rejuvenating the efficacy of existing antibiotics against formidable drug-resistant pathogens like Enterococcus faecalis.

Advanced Research Methodologies and Analytical Techniques for Thiethylperazine Malate

In Vitro Assay Development for Ligand Binding and Functional Activity Profiling

The pharmacological characterization of thiethylperazine (B1681299) relies heavily on in vitro assays to determine its binding affinity for various receptors and to profile its functional activity. As a phenothiazine (B1677639), thiethylperazine is known to interact with multiple neurotransmitter systems. wikipedia.org

Ligand binding assays are a cornerstone for understanding these interactions. researchgate.netfrontagelab.com These assays typically utilize cell membranes or recombinant proteins expressing the target receptor. A radiolabeled or fluorescently tagged ligand with known affinity for the receptor is competed with varying concentrations of the test compound, in this case, thiethylperazine. The ability of thiethylperazine to displace the labeled ligand allows for the calculation of its binding affinity (Ki) or inhibitory concentration (IC50). ebi.ac.uk Thiethylperazine is an antagonist at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-5), alpha-1 adrenergic, and histamine (B1213489) (H1) receptors. wikipedia.org

Functional activity profiling moves beyond simple binding to assess the cellular response triggered by the compound. nih.gov These assays measure downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP, intracellular calcium) or reporter gene activation. For thiethylperazine, functional assays would confirm its antagonist activity at its target receptors. Furthermore, research has shown that thiethylperazine can stimulate the activity of the Multidrug Resistance-Associated Protein 1 (MRP1) transporter in vitro, a finding with implications for its potential role in clearing substances like beta-amyloid from the brain. nih.gov

Table 1: Receptor Binding and Functional Assay Profile for Thiethylperazine This table is a representative summary based on known phenothiazine pharmacology and specific findings for thiethylperazine.

| Target | Assay Type | Activity | Research Finding |

| Dopamine D2 Receptor | Ligand Binding Assay | Antagonist | High affinity binding, characteristic of phenothiazine class. wikipedia.orgnih.gov |

| 5-HT2A Receptor | Functional Assay (e.g., Calcium Flux) | Antagonist | Blocks serotonin-mediated signaling pathways. wikipedia.org |

| Muscarinic Receptors | Ligand Binding Assay | Antagonist | Interacts with cholinergic systems. wikipedia.org |

| ABCC1 (MRP1) Transporter | Vesicular Transport Assay | Activator | Stimulates transport activity in in vitro models. wikipedia.orgnih.gov |

Electrochemical Sensing Methods for Research Purposes in Biological Matrices

Electrochemical methods offer a highly sensitive and rapid approach for the detection and quantification of thiethylperazine in research settings, particularly within complex biological matrices like plasma. nih.gov

A novel voltammetric method has been developed for the determination of thiethylperazine using a glassy carbon electrode modified with a semi-graphitized carbon nanofibers/MnO nanocomposite (eCNF/MnO/GC). nih.govresearchgate.net This technique provides a sensitive and repeatable platform for measuring thiethylperazine concentrations as low as 6.3 nmol L⁻¹ (nanomoles per liter). nih.gov The analytical usefulness of this method has been demonstrated in samples such as pharmaceutical tablets and plasma, showing good recovery rates between 98% and 103%. nih.govresearchgate.net

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. youtube.comossila.com In the analysis of thiethylperazine, CV is employed to investigate its behavior at the surface of a modified electrode. nih.gov By scanning the potential of the electrode and measuring the resulting current, a voltammogram is produced which provides information about the oxidation and reduction processes of the analyte. ossila.com

For thiethylperazine, linear sweep voltammetry, a technique closely related to CV, has been used to characterize its electrochemical response on the eCNF/MnO/GC electrode. nih.gov This analysis helps to optimize the conditions for quantitative detection, such as pH and preconcentration time. nih.govresearchgate.net CV can also be instrumental in studying interactions between drugs and other molecules. abechem.com

Understanding the electron transfer mechanism at the electrode surface is crucial for developing a robust electrochemical sensor. The kinetics of the electrochemical reaction involving thiethylperazine can be investigated by studying the relationship between the peak current and the scan rate in voltammetric experiments. nih.gov

By plotting the peak current against the scan rate and the square root of the scan rate, researchers can determine whether the process is controlled by adsorption or diffusion. nih.gov This information clarifies the mechanism of the reaction taking place on the electrode surface. nih.gov Techniques like electrochemical impedance spectroscopy (EIS) can also be used to probe the electron transfer capabilities of the electrode, further elucidating the efficiency of the detection mechanism. researchgate.net

Table 2: Performance of a Voltammetric Method for Thiethylperazine Detection Data sourced from studies on eCNF/MnO/GC electrode-based detection. nih.gov

| Parameter | Value | Matrix/Conditions |

| Technique | Differential Pulse Voltammetry (DPV) | 0.05 mol L⁻¹ acetate (B1210297) buffer (pH 5.6) |

| Linear Range | 0.05 to 2.2 µmol L⁻¹ | Acetate Buffer |

| Limit of Detection (LOD) | 6.3 nmol L⁻¹ | 30s preconcentration time |

| Relative Standard Deviation (RSD) | 1.3% (at 0.1 µmol L⁻¹) | Repeatability of measurement |

| Recovery in Plasma | 98–103% | Analytical usefulness in biological matrix |

Chromatographic Methods for Purity and Impurity Profiling of Research Materials

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of thiethylperazine and identifying any related substances or degradation products. chromatographyonline.com Developing a stability-indicating HPLC method is essential to ensure that all potential impurities are separated from the main active pharmaceutical ingredient (API) peak. rasayanjournal.co.in

Method development involves a systematic approach to selecting the appropriate column, mobile phase, and detection parameters. chromatographyonline.comrasayanjournal.co.in For phenothiazine compounds, reversed-phase HPLC (RP-HPLC) is commonly used. The choice of a stationary phase (e.g., C18) and the optimization of the mobile phase pH are critical steps to achieve the necessary selectivity for separating closely related impurities. chromatographyonline.com The use of multiple detection techniques, such as UV-visible spectroscopy and mass spectrometry (MS), can provide a comprehensive impurity profile. youtube.com Thiethylperazine itself has been used as an internal standard in HPLC methods for other phenothiazines, demonstrating its suitability for analysis with this technique. nih.gov

Table 3: Representative HPLC Method Parameters for Phenothiazine Analysis This table outlines typical parameters for developing a purity profiling method. rasayanjournal.co.in

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 150x4.6 mm, 3.5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase | Gradient elution with aqueous buffer and organic solvent (e.g., Acetonitrile) | Allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Column Temperature | 40°C | Ensures reproducibility of retention times. |

| Detection | UV at 220 nm | Detects chromophoric compounds like phenothiazines. |

| Injection Volume | 10 µL | Standardized amount of sample for analysis. |

Spectroscopic Characterization Techniques for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals would confirm the structure of the phenothiazine core, the ethylthio group, and the methylpiperazinylpropyl side chain.

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern. ebi.ac.uk This data confirms the elemental composition (C₂₆H₃₅N₃O₅S₂) and helps to verify the structure of different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For thiethylperazine malate (B86768), this would include C-H, C-N, C-S, and C=C bonds within the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, which are characteristic of the phenothiazine chromophore. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the interaction of the compound with chiral macromolecules, such as proteins, and to observe any conformational changes upon binding. mdpi.com

Positron Emission Tomography (PET) Imaging for Transporter Activity Assessment in Animal Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of physiological processes, including the activity of membrane transporters. mdpi.com Research has utilized PET imaging to assess the effect of thiethylperazine on the activity of the MRP1 transporter in the brains of animal models. nih.govnih.gov

In these studies, wild-type and transgenic (APP/PS1-21) mice were administered thiethylperazine. nih.gov The activity of MRP1 was measured using the PET tracer 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP). researchgate.net This tracer is converted in vivo to a glutathione (B108866) conjugate, [¹¹C]MPG, which is a substrate for MRP1. nih.gov The elimination rate constant (kelim) of the tracer from the brain and lungs was calculated from time-activity curves as a measure of MRP1 transport activity. nih.govnih.gov

The findings indicated that, under the specific experimental conditions (a 5-day oral treatment), thiethylperazine did not produce a significant change in MRP1 activity in the brains of either wild-type or the Alzheimer's disease model mice. nih.govnih.gov This result highlights the complexity of translating in vitro findings to in vivo systems and underscores the value of PET imaging in assessing drug effects directly within a living organism.

Table 4: Summary of PET Imaging Study of Thiethylperazine's Effect on MRP1 Activity Data sourced from a study in wild-type and APP/PS1-21 mice. nih.govnih.gov

| Parameter | Detail |

| Animal Models | Wild-type, APP/PS1-21, and Abcc1(-/-) mice |

| PET Tracer | 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) |

| Measured Outcome | Elimination rate constant (kelim) of radioactivity from brain and lungs |

| Study Conclusion | Oral treatment with thiethylperazine had no significant effect on MRP1 transport activity in vivo. |

| Potential Reasons | Lack of in vivo effect, substrate-dependent stimulation, insufficient tissue exposure, or limited tracer sensitivity. nih.gov |

Metabolomics Profiling in Preclinical Efficacy and Mechanism of Action Studies

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is an increasingly vital tool in preclinical research for elucidating a drug's mechanism of action and identifying biomarkers of efficacy. mdpi.comresearchgate.net For Thiethylperazine malate, a phenothiazine derivative, metabolomics offers a powerful lens through which to view the biochemical perturbations that underlie its therapeutic effects. While comprehensive metabolomic profiling specific to its primary antiemetic action is not extensively documented in publicly available literature, existing preclinical research in other therapeutic areas, combined with established analytical methodologies, provides a framework for how such studies are approached.

The primary mechanism of action for thiethylperazine's antiemetic effect is the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla. nih.gov It also exhibits antagonist activity at serotonin, muscarinic, alpha(1)-adrenergic, and histamine H1 receptors. wikipedia.org A metabolomics approach in preclinical models (e.g., rats, ferrets) would therefore aim to map the downstream metabolic consequences of this multi-receptor antagonism.

Advanced analytical platforms are central to these investigations. A combination of techniques is often employed to achieve comprehensive coverage of the metabolome due to the diverse physicochemical properties of metabolites. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in metabolomics, prized for its high sensitivity and wide dynamic range. sysrevpharm.org It is particularly well-suited for analyzing polar and non-polar compounds, including amino acids, lipids, and nucleotides. In a preclinical study of thiethylperazine, LC-MS would be the method of choice for untargeted profiling of plasma, cerebrospinal fluid (CSF), or brain tissue homogenates to generate a broad snapshot of metabolic changes.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of small, volatile, and thermally stable metabolites, such as organic acids involved in central energy metabolism (e.g., Krebs cycle intermediates), fatty acids, and some neurotransmitters following derivatization. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive, highly reproducible method for identifying and quantifying metabolites. sysrevpharm.org While it is less sensitive than MS-based platforms, it is excellent for identifying major metabolites and provides valuable structural information without the need for chromatographic separation. sysrevpharm.org

Detailed Research Findings

While direct metabolomics studies on thiethylperazine's antiemetic properties are scarce, preclinical research into its potential application for lysosomal storage diseases provides a concrete example of how its metabolic effects can be quantified. In a study using a mouse model of GM1 gangliosidosis, a neurodegenerative disease characterized by the accumulation of GM1 gangliosides, thiethylperazine was identified as a potential therapeutic agent. researchgate.net

Researchers utilized induced pluripotent stem cells (iPSCs) from patients to create neuronal models, which showed that an accumulation of GM1 ganglioside impaired neurotransmitter release. researchgate.net A high-content drug screen identified thiethylperazine as a compound capable of activating autophagy. researchgate.netd-nb.info Subsequent in vivo testing in a β-galactosidase knockout mouse model of the disease demonstrated that treatment with thiethylperazine could significantly reduce the pathological accumulation of this specific metabolite in the brain. The quantification of the GM1 ganglioside was performed using Liquid Chromatography-Mass Spectrometry (LC-MS), showcasing a targeted metabolomics approach. researchgate.net

Table 1: Effect of Thiethylperazine on GM1 Ganglioside Accumulation in β-GAL Knockout Mouse Brain

| Treatment Group | Analyte | Analytical Method | Observed Effect | Reference |

|---|---|---|---|---|

| Thiethylperazine (6 mg/kg, i.p.) | GM1 Ganglioside | LC-MS | Statistically significant reduction in brain homogenates compared to untreated controls | researchgate.net |

| Amodiaquine (40 mg/kg, i.p.) | GM1 Ganglioside | LC-MS | Statistically significant reduction in brain homogenates compared to untreated controls | researchgate.net |

Another area of preclinical investigation has been thiethylperazine's ability to activate the multidrug resistance protein 1 (MRP1), an ABC transporter that helps clear amyloid-beta (Aβ) peptides from the brain. alzheimersnewstoday.comnih.gov Studies in mouse models of Alzheimer's disease showed that thiethylperazine treatment markedly reduced Aβ load. alzheimersnewstoday.com While these studies primarily used positron emission tomography (PET) imaging rather than metabolomics to assess efficacy, they point toward a mechanism—the modulation of transporter activity—that would have profound downstream metabolic consequences, which could be explored using metabolomic techniques to identify biomarkers of target engagement. nih.gov

Preclinical Pharmacokinetics and Biotransformation Research

Tissue Distribution Studies in Non-Human Organisms

Thiethylperazine (B1681299), owing to its highly lipophilic nature, demonstrates significant accumulation in organs characterized by high blood flow. wikipedia.org Preclinical investigations in mouse models have been instrumental in elucidating its distribution patterns. Studies involving wild-type, APP/PS1-21 (a mouse model for Alzheimer's disease), and Abcc1(-/-) mice have provided insights into its tissue disposition. mdpi.com

Table 1: Observed Tissue Distribution in Experimental Mouse Models

| Tissue | Observation | Mouse Model(s) |

| Brain | Accumulation observed; higher concentration in Abcc1(-/-) mice. mdpi.com | Wild-type, APP/PS1-21, Abcc1(-/-) |

| Lungs | Accumulation observed; higher concentration in Abcc1(-/-) mice. mdpi.comnih.gov | Wild-type, APP/PS1-21, Abcc1(-/-) |

| Kidneys | Radioactivity detected, suggesting a role in the excretion pathway. nih.gov | Wild-type, APP/PS1-21, Abcc1(-/-) |

| Placenta | Penetrates the placental barrier. wikipedia.org | General (non-species specific) |

Membrane and Serum Protein Binding Dynamics in Research Models

Thiethylperazine exhibits a strong affinity for binding with both membranes and serum proteins. wikipedia.org In research models, its protein binding has been reported to be 60% or higher, with some sources stating it is over 85%. wikipedia.orgdrugbank.com This extensive binding is a critical factor in its pharmacokinetic profile, influencing its distribution and availability.

Table 2: Protein Binding Characteristics of Thiethylperazine

| Parameter | Finding | Source(s) |

| Serum Protein Binding | 60% - >85% | wikipedia.orgdrugbank.com |

| Binding Characteristics | Highly lipophilic, binds with membranes and serum proteins. | wikipedia.org |

Hepatic Biotransformation Pathways and Metabolite Identification in Preclinical Species

The liver is the primary site of metabolism for thiethylperazine. wikipedia.org Preclinical research indicates that it undergoes extensive hepatic biotransformation, with oxidative processes mediated by hepatic microsomal oxidases playing a key role. nih.gov These metabolic pathways are conceptually similar to those of other phenothiazines, such as thioridazine. nih.gov

The biotransformation of phenothiazines generally involves processes like N-demethylation, mono- and di-hydroxylation, N-oxidation, and desaturation. fda.gov Following these initial phase I reactions, the resulting metabolites often undergo phase II conjugation, primarily with glucuronic acid. nih.govfda.gov A significant portion of these conjugated metabolites, specifically glucuronides, are secreted into the bile, indicating a major route for their elimination. nih.gov While the exact structures of all thiethylperazine metabolites in preclinical species have not been exhaustively detailed in the available literature, it is understood that a complex array of metabolic products is formed. nih.gov

Excretion Route Analysis in Animal Models

Following its extensive metabolism, thiethylperazine and its metabolites are eliminated from the body through multiple routes. The primary route of excretion is via the feces, which is consistent with the significant biliary secretion of its glucuronide conjugates. nih.govfda.gov Urinary excretion also plays a role, though to a lesser extent, with only about 3% of the drug being eliminated unchanged in the urine. wikipedia.orgdrugbank.comnih.gov

Studies in animal models, particularly those using radiolabeled compounds, have been crucial for tracking the excretion pathways. For instance, research on phenothiazines has shown that metabolites can be detected in the urine and feces for an extended period, even months after discontinuation of the drug. nih.gov Positron Emission Tomography (PET) imaging in mice using the tracer [11C]BMP showed radioactivity in the kidneys and urinary bladder, visually confirming the renal clearance pathway for metabolites. nih.gov The analysis of time-activity curves from these studies showed that the amount of radioactivity excreted into the urine remained consistent, further supporting this excretion route. nih.gov

Table 3: Excretion Profile of Thiethylperazine in Animal Models

| Excretion Route | Percentage of Dose / Observation | Source(s) |

| Fecal Excretion | Major route of elimination for metabolites. | nih.govfda.gov |

| Urinary Excretion | Minor route; approximately 3% of unchanged drug. | wikipedia.orgdrugbank.com |

| Metabolite Detection | Metabolites detectable in urine and feces for extended periods. | nih.gov |

Blood-Brain Barrier Permeability Investigations in Experimental Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. Animal models are indispensable for these investigations. nih.govim2pact.org Thiethylperazine is known to penetrate the BBB, an inference supported by its known CNS effects observed in clinical settings. mdpi.com

Its lipophilic nature facilitates its passage across the tight junctions of the brain capillary endothelium that form the BBB. wikipedia.orgnih.govfrontiersin.org Research in mouse models has directly investigated the effects of thiethylperazine within the brain. mdpi.comnih.gov While these studies confirmed its presence and activity in the CNS, they also highlighted the complexity of its transport. For example, the MRP1 transporter, which is present at the BBB, plays a role in effluxing substances from the brain. mdpi.com Investigations in wild-type and APP/PS1-21 mice sought to determine if thiethylperazine could stimulate this transporter's activity, though the results indicated no significant stimulation under the experimental conditions. mdpi.comnih.gov This suggests that while thiethylperazine does cross the BBB, its concentration and activity within the brain are modulated by complex transport mechanisms. mdpi.com

Synthetic Chemistry and Derivatization Strategies for Research

Established Synthesis Routes of Thiethylperazine (B1681299) Base Compound

The molecular architecture of thiethylperazine is characterized by a tricyclic phenothiazine (B1677639) nucleus linked to a piperazine-containing side chain. The synthesis of this compound is a multi-step process that involves the strategic construction of these two fundamental components.

Goldberg Reaction and Phenothiazine Nucleus Formation

A crucial step in the synthesis of thiethylperazine is the formation of the phenothiazine ring system. The Goldberg reaction is a well-established and versatile method for this purpose, involving the copper-catalyzed condensation of an o-halobenzoic acid with an o-aminothiophenol, followed by cyclization. smolecule.comdtic.mil In a documented synthesis of thiethylperazine, the process commences with a Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid. wikipedia.org

An alternative approach to the phenothiazine nucleus is through the thionation of a diarylamine with sulfur, often in the presence of a catalyst like iodine. wikipedia.org For thiethylperazine, the synthesis can be initiated with 3-(ethylthio)-aniline, which is then elaborated to form the phenothiazine core. wikipedia.org

Piperazine (B1678402) Side Chain Elaboration and Alkylation Strategies

Following the construction of the phenothiazine nucleus, the piperazine side chain is introduced, typically via an N-alkylation reaction. ache.org.rs The nitrogen atom at the 10-position of the phenothiazine ring acts as a nucleophile, attacking an alkyl halide. researchgate.net

Specifically for thiethylperazine, 2-(ethylthio)-10H-phenothiazine is alkylated with 1-(γ-chloropropyl)-4-methylpiperazine. wikipedia.org This reaction is commonly carried out in the presence of a strong base, such as sodamide, to deprotonate the phenothiazine nitrogen, thereby enhancing its nucleophilicity and facilitating the substitution reaction. wikipedia.orgache.org.rs

Design and Synthesis of Thiethylperazine Malate (B86768) Analogs for Structure-Activity Relationship (SAR) Studies

To probe the structure-activity relationships of thiethylperazine, medicinal chemists synthesize a range of analogs. These chemical modifications can be systematically introduced at three main positions: the phenothiazine ring, the alkyl linker, and the terminal piperazine moiety. jmedchem.com The insights gained from these SAR studies are instrumental in identifying the key molecular features required for biological activity and in guiding the design of novel compounds with potentially improved therapeutic profiles. frontierspartnerships.org

Variations in the substituent at the C-2 position of the phenothiazine ring are known to significantly influence the neuroleptic activity. pharmacy180.com The potency of phenothiazine derivatives is generally optimal with a substituent at the C-2 position. pharmacy180.com Altering the ethylthio group of thiethylperazine to other electron-withdrawing or electron-donating groups can modulate the electronic properties of the tricyclic system and its interaction with biological targets. jmedchem.com

Modifications of the alkyl side chain, such as altering its length, can also impact activity. A three-carbon chain between the phenothiazine nitrogen and the piperazine nitrogen is generally considered optimal for neuroleptic potency. pharmacy180.com

On the piperazine ring, the N-methyl group can be substituted with other groups to explore the steric and electronic requirements at this position. pharmacy180.com The introduction of larger substituents or different heterocyclic rings in place of piperazine can lead to variations in potency and side effect profiles. pharmacy180.com The malate salt form can also be varied to influence physicochemical properties. nih.gov

Methodological Advancements in Thiethylperazine Synthesis for Research Scale

While traditional synthetic routes are reliable, contemporary research focuses on developing more efficient, scalable, and environmentally benign methods for preparing thiethylperazine and its analogs for research applications.

Modern techniques such as microwave-assisted organic synthesis (MAOS) are being explored to shorten reaction times and potentially increase yields, particularly in the side-chain alkylation step. researchgate.netresearchgate.net The use of phase-transfer catalysts can also improve the efficiency of the N-alkylation of the phenothiazine core, often allowing for milder reaction conditions and simplified purification procedures.

Recent advancements in catalysis, such as iron-catalyzed cross-coupling reactions, offer greener alternatives to traditional copper- or palladium-based methods for phenothiazine synthesis. smolecule.com Furthermore, dual catalytic systems are being developed for the efficient ortho-thioarylation of anilines, providing a streamlined, two-step synthesis of phenothiazines. rsc.org

Emerging Research Avenues and Future Directions for Thiethylperazine Malate Studies

Exploration of Thiethylperazine (B1681299) Malate (B86768) within Polypharmacology and Network Pharmacology Frameworks

The therapeutic effects and side-effect profile of thiethylperazine are rooted in its ability to interact with multiple molecular targets, a concept known as polypharmacology. This contrasts with the traditional "one drug, one target" model and is a critical framework for understanding the drug's broader biological impact.

Detailed Research Findings: Thiethylperazine is not a highly selective agent; instead, it functions as an antagonist across a range of neurotransmitter receptors. drugbank.com Its known targets include multiple dopamine (B1211576) receptor subtypes (D1, D2, D4), serotonin (B10506) receptors (5-HT2A, 5-HT2C), all five types of muscarinic acetylcholine (B1216132) receptors (M1-M5), alpha-1 adrenergic receptors, and histamine (B1213489) H1 receptors. drugbank.comwikipedia.org This promiscuous binding profile is structurally and pharmacologically similar to that of other phenothiazines and atypical antipsychotics like clozapine. nih.govdrugbank.com

The antiemetic effect is primarily attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone of the medulla, while its antipsychotic activities are linked to the antagonism of both dopamine and serotonin receptors. ontosight.ainih.gov The engagement of these multiple targets explains its spectrum of activity and provides a basis for exploring its potential in new contexts. Network pharmacology, which analyzes the complex web of drug-target interactions, is an emerging approach to systematically investigate these connections and predict new therapeutic opportunities or side effects. helsinki.fi By mapping the interaction network of thiethylperazine, researchers can move beyond its primary indications to hypothesize its role in more complex disease pathways.

Development and Application of Thiethylperazine Malate as a Pharmacological Probe

A pharmacological probe is a small molecule used as a tool to study and dissect complex biological processes. Due to its well-defined, albeit broad, activity and ability to cross the blood-brain barrier, this compound is being repurposed as such a tool in chemical biology. nih.govcore.ac.uk